molecular formula C20H22N4O5 B2497276 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide CAS No. 899975-01-0

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide

Cat. No.: B2497276
CAS No.: 899975-01-0
M. Wt: 398.419
InChI Key: SOJFJCXJERWKDP-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C20H22N4O5 and its molecular weight is 398.419. The purity is usually 95%.
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Scientific Research Applications

DNA Binding and Cellular Applications

The chemical compound under discussion, owing to its structural relation to Hoechst 33258 and its analogues, highlights the significance of such molecules in binding to the DNA minor groove with specificity for AT-rich sequences. This property is exploited in various scientific and biomedical research applications, such as fluorescent DNA staining for cell biology, chromosome analysis, and flow cytometry. These compounds serve as a foundation for drug design, particularly in developing agents that target DNA interactions, such as radioprotectors and topoisomerase inhibitors, which are crucial in cancer therapy and radiobiology studies (Issar & Kakkar, 2013).

Pharmacological Diversity and Therapeutic Potential

Piperazine derivatives, including the compound , are integral to medicinal chemistry, offering a versatile framework for developing drugs across a broad spectrum of therapeutic areas. These derivatives have been investigated for their roles in treating psychiatric disorders, cardiovascular diseases, cancer, viral infections, and inflammation. The structural modification of piperazine rings significantly influences the medicinal potential of the resultant molecules, showcasing the chemical's adaptability in drug discovery. This adaptability underlines the compound's potential in creating novel treatments for various diseases, emphasizing the necessity for ongoing research into piperazine-based pharmacophores (Rathi et al., 2016).

Anti-Mycobacterial Applications

Recent reviews have emphasized the importance of piperazine and its analogues in anti-mycobacterial research, highlighting potent molecules containing piperazine as crucial building blocks against Mycobacterium tuberculosis. These compounds exhibit promising activity against both drug-sensitive and drug-resistant strains of tuberculosis, suggesting their potential as key elements in developing new anti-tuberculosis medications. This area of application is particularly relevant in addressing the global challenge of tuberculosis and the increasing incidence of multidrug-resistant strains, underscoring the importance of innovative therapeutic agents in public health (Girase et al., 2020).

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, by acting as a ligand . It has shown affinity in the range from 22 nM to 250 nM . The interaction with these receptors can lead to activation or blockade, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The compound affects the biochemical pathways associated with α1-ARs. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . The compound exhibited an acceptable pharmacokinetic profile to the advanced investigation as the potential α1-AR antagonist .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with α1-ARs. By acting as a ligand for these receptors, it can influence the contraction of smooth muscles in various parts of the body, potentially providing therapeutic benefits for a range of disorders .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c1-14-3-4-16(24(27)28)13-18(14)21-19(25)20(26)23-11-9-22(10-12-23)15-5-7-17(29-2)8-6-15/h3-8,13H,9-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJFJCXJERWKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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